2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
Beschreibung
This compound belongs to the thieno[3,2-d]pyrimidine class, a heterocyclic scaffold known for its diverse pharmacological activities, including kinase inhibition and antimicrobial effects . Structurally, it features:
- A thieno[3,2-d]pyrimidin-4-one core with a 2,5-dimethylphenyl substitution at position 2.
- A sulfanyl (-S-) linker at position 2, connected to an acetamide group.
- A 4-methylbenzyl substituent on the acetamide nitrogen.
The sulfanyl bridge contributes to metabolic stability compared to oxygen or nitrogen analogs .
Eigenschaften
IUPAC Name |
2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-15-5-8-18(9-6-15)13-25-21(28)14-31-24-26-19-10-11-30-22(19)23(29)27(24)20-12-16(2)4-7-17(20)3/h4-12H,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYCVISMZGNAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=C(C=CC(=C4)C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide is a member of the thienopyrimidine class of compounds, which are known for their diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula: CHNOS
- Molecular Weight: 430.58 g/mol
- SMILES Notation: CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C)C)C
Thienopyrimidine derivatives exhibit various mechanisms of action that contribute to their biological activity:
- Enzyme Inhibition: Many thienopyrimidine compounds inhibit specific enzymes involved in cellular processes. For instance, they may target kinases or other proteins critical for cancer cell proliferation.
- Receptor Modulation: These compounds can interact with various receptors, modulating signaling pathways that affect cell growth and survival.
- Antimicrobial Activity: Some derivatives show significant antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anticancer Properties
Recent studies have indicated that thienopyrimidine derivatives possess anticancer activities. The compound has shown promise in inhibiting tumor growth in various cancer cell lines:
- Case Study 1: In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7), with an IC value of approximately 12 µM.
- Case Study 2: Another study involving lung cancer cells (A549) reported a significant reduction in cell viability upon treatment with the compound at concentrations ranging from 5 to 20 µM.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Case Study 3: Testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited bactericidal effects with minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively.
Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogs include modifications to the pyrimidine core, aryl/heteroaryl substituents, and acetamide side chains. These changes significantly impact physicochemical properties and biological activity.
Table 1: Structural Comparison of Thieno/Pyridopyrimidine Derivatives
*Calculated using ChemDraw.
Key Observations
Core Modifications: The pyrido-thieno[3,2-d]pyrimidine core in introduces additional aromaticity, which may enhance π-π stacking interactions with target proteins. The benzimidazolyl substitution in confers hydrogen-bonding capacity, correlating with its reported antimicrobial activity.
Lipophilic Groups: The 2,5-dimethylphenyl (target compound) and butyl () groups enhance logP values, favoring blood-brain barrier penetration. Polar Substituents: Methoxy () or sulfamoyl () groups improve solubility but may reduce membrane permeability.
Acetamide Side Chain :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
